3-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(trifluoromethyl)phenyl]propanamide -

3-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(trifluoromethyl)phenyl]propanamide

Catalog Number: EVT-4049812
CAS Number:
Molecular Formula: C22H19F3N2O2S2
Molecular Weight: 464.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-[5-(4-Ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(trifluoromethyl)phenyl]propanamide is a synthetic organic compound belonging to the class of rhodanine derivatives. These derivatives are characterized by the presence of a 2-thioxo-4-thiazolidinone core structure. Rhodanine derivatives have gained significant attention in scientific research due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties [ [], [], [] ].

Synthesis Analysis
  • Synthesis of 5-(4-Ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidine-3-acetic acid: This could be achieved by reacting rhodanine-3-acetic acid with 4-ethylbenzaldehyde in the presence of a suitable catalyst, such as piperidine or sodium acetate, under reflux conditions [ [], [] ].
  • Amidation with 2-(trifluoromethyl)aniline: The resulting 5-(4-Ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidine-3-acetic acid can be converted to the target compound via an amidation reaction with 2-(trifluoromethyl)aniline. This reaction could be facilitated by using a coupling reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) in an appropriate solvent [ [], [] ].
Chemical Reactions Analysis
  • Cycloaddition reactions: The thioxo group in the rhodanine ring could potentially participate in 1,3-dipolar cycloaddition reactions with suitable dipolarophiles, similar to the reactions described in [ [] ].
Applications
  • Antibacterial and antifungal research: Given the reported antimicrobial activities of other rhodanine derivatives [ [], [], [] ], this compound could be explored for its potential as an antibacterial or antifungal agent.
  • Anti-inflammatory research: The anti-inflammatory properties observed in some rhodanine derivatives [ [], [] ] suggest that this compound could be investigated for its potential to modulate inflammatory pathways.
  • Anticancer research: Considering the promising anticancer activity demonstrated by certain rhodanine derivatives [ [] ], this compound could be studied for its potential to inhibit cancer cell growth or proliferation.
  • Enzyme inhibition studies: Due to the structural resemblance to known enzyme inhibitors like aldose reductase inhibitors [ [] ], this compound could be evaluated for its ability to inhibit other specific enzymes.

2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide

  • Compound Description: This compound serves as a base structure for a series of analogues featuring variations in the functional group at the 5-benzylidene ring of rhodanine []. These analogues were synthesized and characterized using IR, 1H NMR, 13C NMR spectroscopy, ESI Mass spectrometry, and elemental analysis [].

2-(3-(2-(1,3-Dioxoisoindolin-2-yl)acetamido)-4-oxo-2-substituted thiazolidin-5-yl)acetic acid derivatives

  • Compound Description: This series of compounds was synthesized using microwave-assisted cyclo-condensation of (E)-N'-substituted benzylidene/methylene-2-(1,3-dioxoisoindolin-2-yl)acetohydrazides with mercaptosuccinic acid []. These derivatives demonstrated promising anti-inflammatory activity in both in-vitro and in-vivo models, with some derivatives exhibiting better anti-inflammatory activity than diclofenac []. Notably, compounds with smaller aliphatic substituents (e.g., -CH3, -C2H5) on the thiazolidinone ring showed superior activity compared to those with bulkier groups (e.g., substituted phenyl and heteryl) [].

3-(2-oxo-2H-benzopyran-6-yl)-2-(2-oxo-2H-benzopyran-6-ylimino)-thiazolidin-4-ones (3a-c)

  • Compound Description: These compounds are derived from 1,3-Bis-(2-oxo-2H-benzopyran-6-yl)-thioureas []. They are formed by reacting the thioureas with ethyl bromoacetate in the presence of sodium acetate in ethanol []. These compounds, along with their derivatives, were screened for antimicrobial activity and exhibited significant antibacterial activity [].

N-(5-methylisoxazol-3-yl)-4-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzenesulfonamide derivatives (5a-f)

  • Compound Description: These compounds were synthesized via a one-pot, three-component reaction using sulfamethoxazole, aromatic aldehydes, and thioglycolic acid under microwave irradiation []. This method offered advantages such as high yields, shorter reaction times, and avoidance of toxic solvents compared to traditional methods []. These derivatives were evaluated for their cytotoxic activity against human cancer cell lines (MCF-7, HePG2, HCT 116, and PC-3) []. One compound, 5b, exhibited potent cytotoxic activity against HePG2 and PC-3, and showed an inhibitory effect against MCF-7 and HCT 116 cells [].

N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides (2a–e)

  • Compound Description: These compounds were synthesized by reacting N-(substituted aryl/alkylcarbamothioyl)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides with ethyl α-bromoacetate and anhydrous sodium acetate in dry ethanol []. The compounds were evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities []. Compound 1a, exhibited anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon and brain compared to untreated controls or celecoxib []. Compounds 1c and 1d displayed modest inhibition of HCV NS5B RdRp activity [].

2-(substituted phenyl)-3-[3-(2-oxo-2H-chromen-3-yl)-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]-1,3-thiazolidin-4-ones (8a-n)

  • Compound Description: This series of compounds was synthesized and tested for their antimicrobial activity []. Compounds 8k, 8l, and 8m showed significant inhibition against Staphylococcus aureus []. Compound 8m demonstrated significant inhibition against Escherichia coli []. Compounds 8b, 8e, 8i, 8j, 8k, 8l, and 8m exhibited significant inhibition against Candida albicans [].

3-{5-[4-oxo-2-thioxo-3-(3-trifluoromethyl-phenyl)-thiazolidin-5-ylidenemethyl]-furan-2-yl}-benzoic acid (OTBA)

  • Compound Description: This compound promotes FtsZ assembly in vitro, leading to bundling of FtsZ protofilaments, preventing dilution-induced disassembly, and decreasing GTPase activity []. It binds to FtsZ with an apparent dissociation constant of 15 ± 1.5 μM []. OTBA inhibits the proliferation of Bacillus subtilis 168 cells with a minimum inhibitory concentration (MIC) of 2 μM [], while having minimal effects on mammalian cell proliferation []. In bacteria, it induces filamentation and perturbs the formation of cytokinetic Z-rings [].

Properties

Product Name

3-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(trifluoromethyl)phenyl]propanamide

IUPAC Name

3-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(trifluoromethyl)phenyl]propanamide

Molecular Formula

C22H19F3N2O2S2

Molecular Weight

464.5 g/mol

InChI

InChI=1S/C22H19F3N2O2S2/c1-2-14-7-9-15(10-8-14)13-18-20(29)27(21(30)31-18)12-11-19(28)26-17-6-4-3-5-16(17)22(23,24)25/h3-10,13H,2,11-12H2,1H3,(H,26,28)/b18-13-

InChI Key

OFKJUHZHTSHGIG-AQTBWJFISA-N

Canonical SMILES

CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC=C3C(F)(F)F

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC=C3C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.